molecular formula C11H7ClF2N2O B1407839 2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine CAS No. 1426215-30-6

2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine

Numéro de catalogue B1407839
Numéro CAS: 1426215-30-6
Poids moléculaire: 256.63 g/mol
Clé InChI: PVKIBEUAMIMTPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” is a chemical compound with the molecular formula C11H7ClF2N2O .


Synthesis Analysis

The synthesis of “2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” can be achieved by a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid, triphenylphosphine, and palladium(II) acetate catalyst .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine” include a molecular weight of 256.636 Da . Other properties such as melting point, boiling point, and solubility are not provided in the search results.

Applications De Recherche Scientifique

  • Kinase Inhibitors

    • Results : These derivatives can be evaluated for their kinase inhibitory activity .
  • Protein Kinase Cθ Inhibitors

    • Results : These compounds may exhibit kinase inhibition properties .
  • Aurora Kinase Inhibitors

    • Results : These derivatives could impact cancer cell growth by targeting aurora kinases .
  • Deoxycytidine Kinase Inhibitors

    • Results : These inhibitors may impact DNA synthesis and cell proliferation .
  • Interfacial Interactions with Phospholipids

    • Results : Insights into molecular interactions at lipid interfaces .
  • C-N Bond Formation Reactions

    • Results : Access to diverse pyrimidine derivatives for further studies .

Propriétés

IUPAC Name

2-chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O/c1-17-9-4-6(13)2-3-7(9)10-8(14)5-15-11(12)16-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKIBEUAMIMTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine

Synthesis routes and methods

Procedure details

A batch with 2,4-dichloro-5-fluoropyrimidine (200 mg; 1.20 mmol; Aldrich Chemical Company Inc.), (4-fluoro-2-methoxyphenyl)boronic acid (224 mg; 1.31 mmol; Aldrich Chemical Company Inc.) and tetrakis(triphenylphosphin)palladium(0) (138 mg; 0.12 mmol) in 1,2-dimethoxyethane (3.6 mL) and 2 M solution of potassium carbonate (1.8 mL) was degassed using argon. The batch was stirred under argon for 16 hours at 90° C. After cooling the batch was diluted with ethyl acetate and washed with brine. The organic phase was filtered using a Whatman filter and concentrated. The residue was purified by column chromatography (hexane/ethyl acetate 1:1) to give the desired product (106 mg; 0.41 mmol).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphin)palladium(0)
Quantity
138 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine

Citations

For This Compound
5
Citations
U Lücking, D Kosemund, N Böhnke… - Journal of Medicinal …, 2021 - ACS Publications
Selective inhibition of exclusively transcription-regulating positive transcription elongation factor b/CDK9 is a promising new approach in cancer therapy. Starting from atuveciclib, the …
Number of citations: 34 pubs.acs.org
U Lücking, D Kosemund, N Böhnke, P Lienau… - rk-33inhibitor.com
related serine/threonine kinases with specialized functions related to the regulation of the cell cycle (CDKs 1, 2, 4, and 6) or transcription (CDKs 7, 8, 9, 12, 13, and 19). 1− 3 Due to their …
Number of citations: 0 rk-33inhibitor.com
X Wang, X Liu, J Huang, C Liu, H Li, C Wang… - European Journal of …, 2022 - Elsevier
Cyclin-dependent kinase 9 (CDK9) is a transcriptional regulator and a potential therapeutic target in hematologic malignancies. Selective and transient CDK9 inhibition reduces Mcl-1 …
Number of citations: 6 www.sciencedirect.com
J Xu, H Li, X Wang, J Huang, S Li, C Liu, R Dong… - European Journal of …, 2020 - Elsevier
Specific inhibition of CDK9 is considered a promising strategy for developing effective anticancer therapeutics. However, most of the reported CDK9 inhibitors are still at an early stage …
Number of citations: 33 www.sciencedirect.com
Y Wang, Y Li, D Liu, D Zheng, X Li, C Li, C Huang… - Molecules, 2023 - mdpi.com
Glioblastoma (GBM) is a deadly brain tumor characterized by signaling dysregulation and aberrant cell cycle control. The CDK4/6-Rb axis is dysregulated in approximately 80% of all …
Number of citations: 8 www.mdpi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.